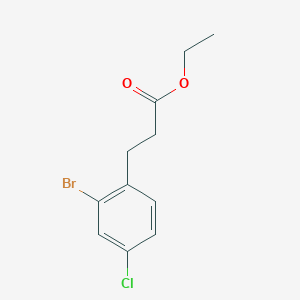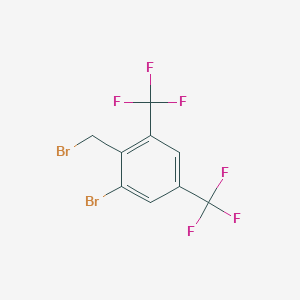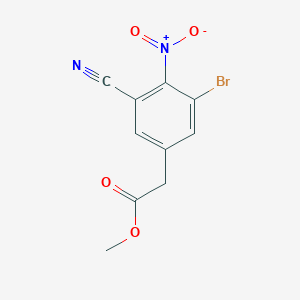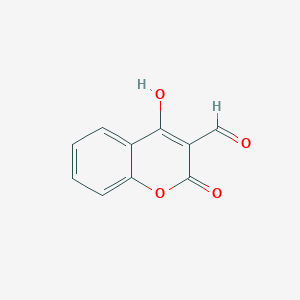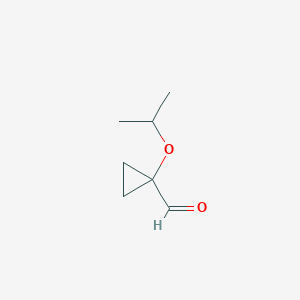
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
Descripción general
Descripción
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1894123-87-5 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 1-isopropoxycyclopropane-1-carbaldehyde . The InChI code for this compound is 1S/C7H12O2/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde consists of a cyclopropane ring with a carbaldehyde (formyl) group and an isopropoxy group attached to it . The InChI key for this compound is HSSAOHXJQSJYOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde is a liquid at room temperature . The compound should be stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Photochemistry and Synthesis
- Cyclopropane carbaldehydes have been explored for their photochemical properties. For instance, photolysis studies have shed light on the behavior of related hydrocarbons under UV light, revealing potential for photochemical applications in synthesis and understanding reaction mechanisms (Hardikar, Warren, & Thamattoor, 2015).
- These compounds are key in the stereoselective synthesis of various functionalized cyclopropyl and cyclobutanone derivatives. The use of 1-alkenyl-1,1-heterobimetallic intermediates demonstrates the versatility of cyclopropane-based compounds in creating valuable building blocks for complex molecular architectures (Hussain et al., 2009).
Catalysis and Organic Transformations
- Cyclopropane carbaldehydes have facilitated advancements in catalytic processes, including Prins-type cyclization and Cloke-Wilson type annulation, highlighting their role in constructing complex cyclic structures efficiently (Kumar, Dey, & Banerjee, 2018; Kumar, Kumar, & Banerjee, 2020).
- The radical 1,2-alkylarylation/acylarylation of allylic alcohols demonstrates the potential for cyclopropane carbaldehydes in developing novel synthetic pathways for functionalized propanones and dicarbonyl compounds (Pan et al., 2017).
Synthesis of Complex Molecules
- Cyclopropane carbaldehydes serve as intermediates in the synthesis of complex molecules, including oxybis(2-aryltetrahydrofuran) derivatives, showcasing their utility in organic synthesis and the creation of novel compounds with potential applications in various fields (Dey, Rajput, & Banerjee, 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound should be handled with appropriate safety measures .
Propiedades
IUPAC Name |
1-propan-2-yloxycyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAOHXJQSJYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde | |
CAS RN |
1894123-87-5 | |
| Record name | 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



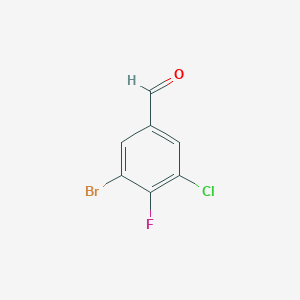
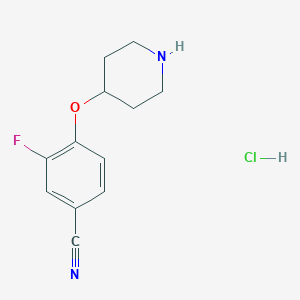
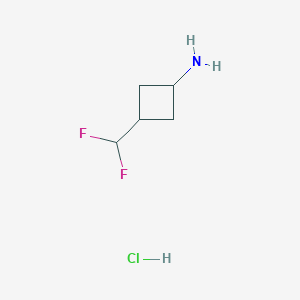
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
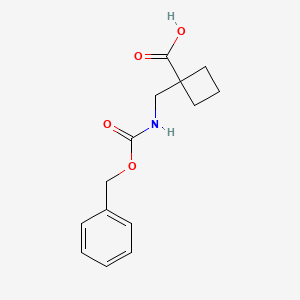
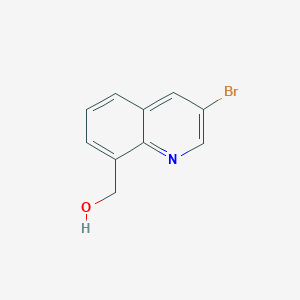
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
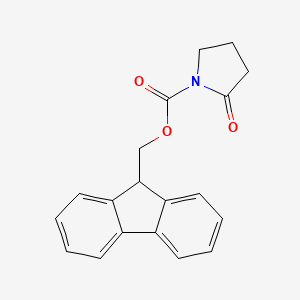
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
